

An In-depth Technical Guide to Thiodiglycol (CAS 111-48-8)

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Compound of Interest

Compound Name: *Thiodiglycol*

Cat. No.: *B106055*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiodiglycol (CAS 111-48-8), chemically known as 2,2'-thiodiethanol, is a versatile organosulfur compound with a broad range of applications across various industries. It serves as a polar protic solvent, a chemical intermediate, and an antioxidant.^{[1][2]} Notably, it is a primary hydrolysis product of the chemical warfare agent sulfur mustard, making its detection and metabolism crucial areas of research.^{[3][4]} This guide provides a comprehensive overview of **thiodiglycol**, including its chemical and physical properties, synthesis and analytical protocols, metabolic pathways, and toxicological profile, to support researchers, scientists, and professionals in drug development and related fields. While **thiodiglycol** itself is not a therapeutic agent, its role as a metabolite and its chemical properties are of significant interest in toxicology and chemical defense research. One source has noted its potential role as an antineoplastic agent, though this primarily relates to structurally similar thioether compounds rather than **thiodiglycol** itself.^[5]

Chemical and Physical Properties

Thiodiglycol is a colorless to yellowish, viscous liquid with a characteristic, unpleasant odor.^[4] ^[5] It is miscible with water and many organic solvents.^{[4][6]} Its hygroscopic nature allows it to absorb moisture from the air.^[6]

Table 1: Physical and Chemical Properties of **Thiodiglycol**

Property	Value	Reference(s)
CAS Number	111-48-8	[3]
Molecular Formula	C ₄ H ₁₀ O ₂ S	[5]
Molecular Weight	122.19 g/mol	[5]
Melting Point	-10 °C to -16 °C	[1] [4]
Boiling Point	282 °C (decomposes)	[1]
Density	1.1824 g/cm ³ at 20 °C	[4]
Vapor Pressure	< 0.101 hPa at 20 °C	[4]
Flash Point	> 110 °C	[7]
Water Solubility	Miscible	[4]
log K _{ow} (Partition Coefficient)	-0.75	[4]

Synthesis and Manufacturing

Thiodiglycol is produced industrially through several methods. The most common synthesis involves the reaction of 2-chloroethanol with sodium sulfide.[\[1\]](#) An alternative method involves the reaction of ethylene oxide with hydrogen sulfide.[\[8\]](#)

Experimental Synthesis Protocol: Reaction of 2-Chloroethanol with Sodium Sulfide

This protocol is adapted from a well-established method for the laboratory synthesis of **thiodiglycol**.[\[9\]](#)

Materials:

- 20% Ethylene chlorohydrin solution
- Crystalline sodium sulfide (Na₂S·9H₂O)
- Water

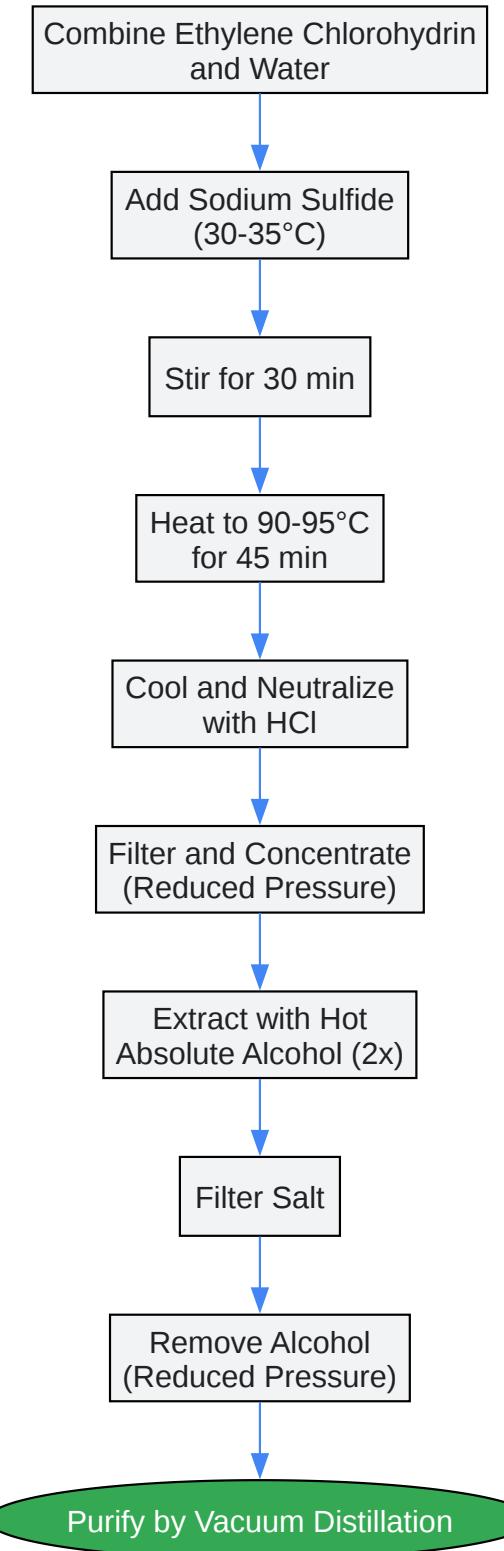
- Concentrated hydrochloric acid (HCl)
- Hot absolute alcohol
- 3-L round-bottomed flask
- Mechanical stirrer
- Reflux condenser
- Thermometer
- Apparatus for distillation under reduced pressure

Procedure:

- In a 3-L round-bottomed flask equipped with a mechanical stirrer, combine 1.5 kg of 20% ethylene chlorohydrin solution and 750 g of water.[9]
- While stirring, slowly add 493 g of crystalline sodium sulfide at a rate that maintains the reaction temperature between 30–35 °C. This addition should take approximately 40–60 minutes.[9]
- After the addition is complete, continue stirring for an additional 30 minutes.[9]
- Remove the stirrer and fit the flask with a reflux condenser and a thermometer. Heat the solution on a steam bath to 90 °C and maintain this temperature for 45 minutes.[9]
- Cool the solution to 25 °C and neutralize it by adding concentrated hydrochloric acid dropwise.[9]
- Filter the solution and concentrate it under reduced pressure (30–40 mm) by distilling off the water.[9]
- Extract the remaining residue, consisting of sodium chloride and **thiodiglycol**, twice with 500-cc portions of hot absolute alcohol.[9]
- Filter the salt and wash it with a small amount of hot alcohol.[9]

- Combine the alcoholic extracts and washings and remove the alcohol by distillation under reduced pressure.[9]
- The resulting crude product can be purified by vacuum distillation, boiling at 164–166 °C / 20 mm Hg. The expected yield of pure **thiodiglycol** is 180–195 g.[9]

Thiodiglycol Synthesis Workflow

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Caption: Workflow for the laboratory synthesis of **thiodiglycol**.

Applications

Thiodiglycol's unique properties make it suitable for a wide range of applications:

- Solvent: It is used as a solvent in the textile industry for dyeing processes and in the manufacturing of inks for ballpoint pens.[1][2][7]
- Chemical Intermediate: It serves as a building block for synthesizing various organic compounds, including plasticizers, rubber accelerators, pesticides, and dyes.[1][2]
- Polymer Manufacturing: It acts as a chain transfer agent to control the molecular weight of polymers.[2]
- Antioxidant: It is used as an additive in lubricants.[1]
- Microscopy: Due to its ability to adjust the refractive index of aqueous solutions, it is used as a mounting medium in high-resolution optical microscopy.[1][2]
- Chemical Weapons Convention: **Thiodiglycol** is a Schedule 2 precursor to sulfur mustard gas under the Chemical Weapons Convention, and its production and export are strictly controlled.[1][4]

Metabolism and Biotransformation

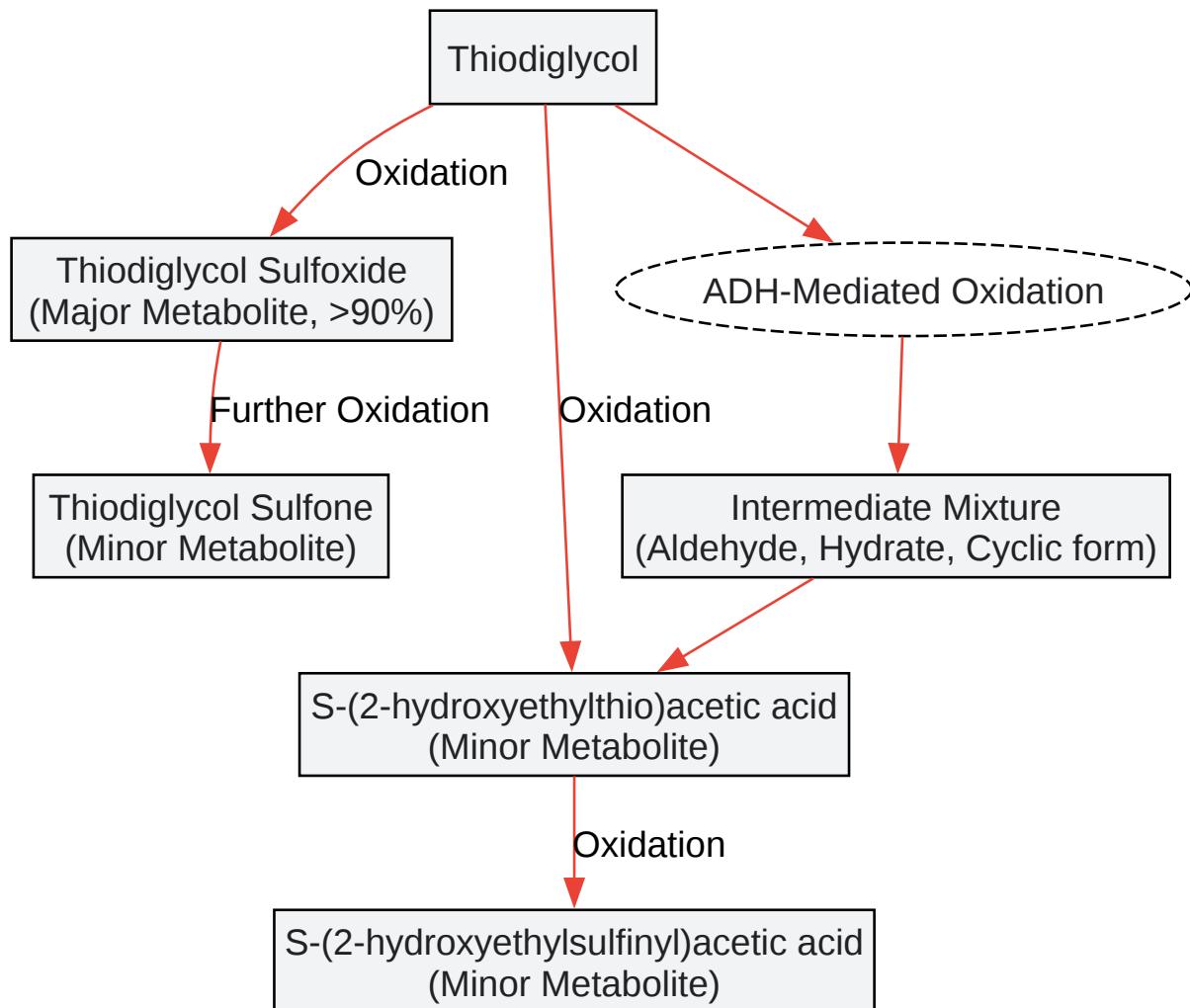
The metabolism of **thiodiglycol** is a critical area of study, particularly in the context of exposure to sulfur mustard. In mammals, **thiodiglycol** is primarily metabolized in the liver.

Following intraperitoneal administration in rats, approximately 90% of the dose is metabolized and excreted in the urine within 24 hours.[4][10] The primary metabolic pathway involves oxidation.[10] The major metabolite is **thiodiglycol** sulfoxide, which accounts for over 90% of the excreted radioactivity.[10] Minor metabolites include **thiodiglycol** sulfone, S-(2-hydroxyethylthio)acetic acid, and S-(2-hydroxyethylsulfinyl)acetic acid.[10] Only a small fraction (0.5-1%) of the administered dose is excreted unchanged.[4][10]

Mammalian alcohol dehydrogenases (ADH) have been shown to rapidly oxidize **thiodiglycol** in vitro. The ultimate product of this oxidation is 2-hydroxyethylthioacetic acid, formed via an

intermediate mixture of 2-hydroxyethylthioacetaldehyde, its hydrate, and the cyclic 1,4-oxathian-2-ol.[11]

Mammalian Metabolic Pathway of Thiodiglycol



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Caption: The primary metabolic pathways of **thiodiglycol** in mammals.

Analytical Methodology

The detection and quantification of **thiodiglycol** are essential for monitoring exposure to sulfur mustard and for environmental analysis. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.

Experimental Protocol: Analysis of Thiodiglycol in Groundwater by SPE and GC-MS

This protocol describes a highly sensitive method for determining **thiodiglycol** in groundwater samples.[\[12\]](#)

Materials and Instrumentation:

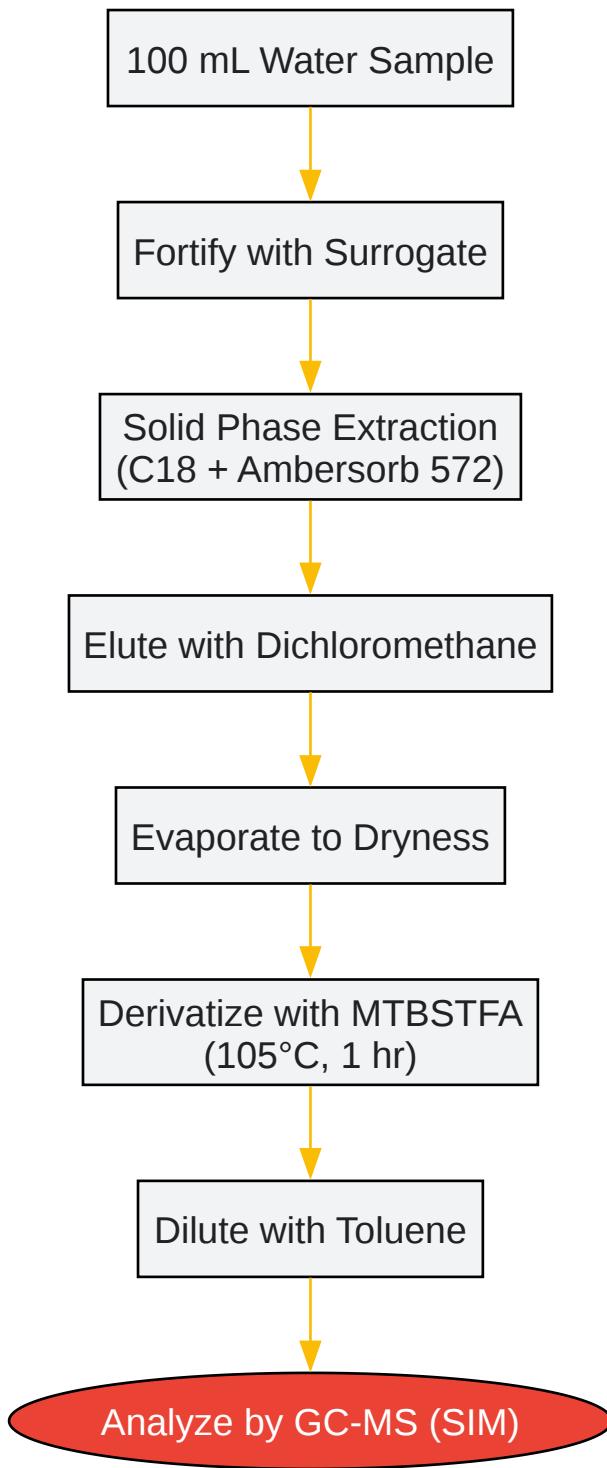
- Solid Phase Extraction (SPE) manifold
- C18 and Ambersorb 572 SPE columns
- Dichloromethane, Toluene, Pyridine
- Derivatizing agent: N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% t-butyldimethylchlorosilane (TBDMS-Cl)
- Internal standard/surrogate: 3,3'-thiodipropanol
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Fused-silica capillary column (e.g., HP-MS5)

Procedure:

- Sample Preparation: Fortify a 100 mL groundwater sample with a surrogate standard (3,3'-thiodipropanol).[\[12\]](#)
- Solid Phase Extraction (SPE):
 - Set up a tandem SPE configuration with a C18 "guard" column followed by an Ambersorb 572 extraction column.[\[12\]](#)
 - Pass the fortified sample through the column train at a flow rate of 2-3 mL/min.[\[12\]](#)
 - Discard the C18 column. Dry the Ambersorb 572 column under vacuum for at least one hour.[\[12\]](#)

- Elute the analytes from the Ambersorb 572 column with three 3-mL portions of dichloromethane.[12]
- Derivatization:
 - Evaporate the eluate to dryness under a stream of dry nitrogen.[12]
 - Add 100 µL each of pyridine and MTBSTFA to the residue.[12]
 - Cap the vial and heat at 105 °C for 1 hour.[12]
 - Cool to room temperature and dilute the contents to 1 mL with toluene.[12]
- GC-MS Analysis:
 - Inject an aliquot of the derivatized sample into the GC-MS system.
 - Use a suitable temperature program to separate the analytes on the capillary column.
 - Operate the mass spectrometer in selected-ion monitoring (SIM) mode for sensitive detection and quantification.[12]

Analytical Workflow for Thiodiglycol in Water

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Caption: Experimental workflow for analyzing **thiodiglycol** in water samples.

Toxicology and Safety

Thiodiglycol exhibits low acute toxicity in mammals.[\[4\]](#) However, it is classified as a serious eye irritant.[\[13\]](#)[\[14\]](#)

Table 2: Acute Toxicity Data for **Thiodiglycol**

Test	Species	Route	Value	Reference(s)
LD ₅₀	Rat	Oral	>9900 mg/kg bw	[4]
LD ₅₀	Guinea pig	Oral	3960 mg/kg	[7]
LD ₅₀	Rabbit	Dermal	20 mL/kg	[3]
LC ₅₀ (96 h)	Fish (Leuciscus idus)	Aquatic	>10,000 mg/L	[4]
EC ₅₀ (48 h)	Daphnia magna	Aquatic	>500 mg/L	[4]

- Skin and Eye Irritation: **Thiodiglycol** is not considered a skin irritant but is classified as causing serious eye irritation.[\[4\]](#)[\[13\]](#)
- Sensitization: It did not show sensitizing potential in guinea pig maximization tests.[\[4\]](#)
- Repeated Dose Toxicity: In a 28-day study in rats, a dose of 1000 mg/kg bw/day resulted in no effects of toxicological relevance.[\[4\]](#) In a 90-day study, the No-Observed-Adverse-Effect Level (NOAEL) for oral toxicity in rats was determined to be 500 mg/kg/day.[\[15\]](#)[\[16\]](#)
- Mutagenicity and Carcinogenicity: **Thiodiglycol** was not mutagenic in several bacterial and mammalian cell assays but did induce chromosomal aberrations in vitro at high, cytotoxic concentrations.[\[15\]](#) No data are available on its carcinogenicity.[\[4\]](#)

Handling and Safety Precautions:

- Handle in a well-ventilated area.[\[5\]](#)
- Wear suitable protective clothing, gloves, and eye/face protection.[\[5\]](#)[\[17\]](#)

- Avoid contact with skin and eyes.[5]
- In case of eye contact, rinse cautiously with water for several minutes.[13][17]

Environmental Fate

Thiodiglycol is readily biodegradable under aerobic conditions.[4] Due to its high water solubility and low partition coefficient, it is expected to reside almost exclusively in the hydrosphere if released into the environment.[4] It has a low potential for bioaccumulation.[4] Hydrolysis and photolysis in water are not significant degradation pathways.[4] The calculated half-life in air due to indirect photodegradation is approximately 13.8 hours.[4]

Conclusion

Thiodiglycol (CAS 111-48-8) is a chemical with significant industrial utility and scientific interest, largely stemming from its relationship with sulfur mustard. Its low acute toxicity is contrasted by its classification as a serious eye irritant. The well-defined metabolic pathways, primarily involving oxidation to **thiodiglycol** sulfoxide, are crucial for understanding the biological fate of both **thiodiglycol** and its parent compound, sulfur mustard. The detailed synthesis and analytical protocols provided in this guide offer a practical resource for researchers. While not a direct player in drug development, its toxicological profile and metabolic pathways provide valuable data for safety assessments and the development of countermeasures related to chemical exposures.

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